1,3-Diaminoanthracene-9,10-dione
Description
Properties
IUPAC Name |
1,3-diaminoanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,15-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUNBZKEXRUZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diaminoanthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of anthracene followed by reduction to form the corresponding diamine . Another method includes the oxidative bromination of aminoanthracene-9,10-dione using nonanebis(peroxoic acid) as a stable peracid . This method is advantageous due to its stability and ease of preparation .
Industrial Production Methods
Industrial production of 1,3-diaminoanthracene-9,10-dione typically involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Diaminoanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinonic derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions, such as bromination, are common.
Common Reagents and Conditions
Oxidation: Nonanebis(peroxoic acid) is commonly used for oxidative bromination.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are used.
Substitution: Bromine in sulfuric acid or nitrobenzene is used for bromination.
Major Products
Oxidation: Quinonic derivatives.
Reduction: Amine derivatives.
Substitution: Brominated anthracenedione derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective and Antidepressant Potential
Recent studies have highlighted the potential of DAAQ derivatives as neuroprotective and antidepressant agents. Research indicates that these compounds exhibit significant inhibition of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s. For instance, a study demonstrated that certain DAAQ derivatives showed IC50 values comparable to established MAO inhibitors, suggesting their utility in treating mood disorders and neurodegeneration .
Table 1: MAO Inhibition Potency of DAAQ Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| Compound 1 | 2.50 | 30.1 |
| Compound 2 | 5.00 | 25.0 |
| Compound 3 | 4.00 | 20.0 |
Electrochemical Applications
Redox Flow Batteries
DAAQ derivatives are being explored as active materials in redox flow batteries (RFBs). Their redox-active properties make them suitable for energy storage applications. A notable study presented a highly soluble DAAQ derivative that can be utilized in symmetric all-organic RFBs, demonstrating efficient energy storage without reliance on critical materials .
Table 2: Performance Metrics of DAAQ in RFBs
| Parameter | Value |
|---|---|
| Voltage Efficiency | 85% |
| Energy Density | 30 Wh/L |
| Cycle Stability | >100 cycles |
Material Science
Synthesis of Functional Materials
DAAQ has been employed in synthesizing various functional materials due to its unique electronic properties. For example, it has been used to create conductive polymers and sensors. The incorporation of DAAQ into polymer matrices enhances their conductivity and stability, making them suitable for electronic applications .
Case Study: DAAQ-based Sensors
A recent investigation focused on the development of sensors using DAAQ derivatives for environmental monitoring. These sensors demonstrated high sensitivity and selectivity towards specific analytes, showcasing the practical application of DAAQ in real-world scenarios .
Mechanism of Action
The mechanism of action of 1,3-diaminoanthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound’s quinonic structure allows it to intercalate into DNA, disrupting replication and transcription processes . Additionally, it can inhibit enzymes involved in cell proliferation, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues and Substitution Patterns
Anthraquinone derivatives exhibit varied bioactivity depending on substituent type, position, and electronic effects. Key analogues include:
Key Observations :
- Amino vs. Methoxy Groups: Amino-substituted derivatives (e.g., 5a, 5b) exhibit stronger cytotoxicity than methoxy-substituted analogues (e.g., 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione), likely due to enhanced DNA intercalation or protein binding .
- Positional Effects: Mono-substitution (e.g., 5a) generally shows higher activity than di-substitution (e.g., 5b), possibly due to steric hindrance in multi-substituted compounds .
- Hydrophobic vs. Polar Groups: Alkyl chains (e.g., butylamino in 5a) improve lipid solubility and membrane permeability, whereas hydroxyl/acetyl groups (e.g., 7-acetyl-1,3,6-trihydroxyanthracene-9,10-dione) enhance hydrogen bonding for enzyme inhibition .
Anticancer Activity :
- Cytotoxicity: Amino-substituted anthraquinones (e.g., 5a) show IC₅₀ values <3 µg/mL against breast (MCF-7) and liver (Hep-G2) cancer cells, comparable to doxorubicin .
- Apoptosis Induction : 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione triggers ROS-mediated apoptosis in HCT116 cells and arrests the G0/G1 phase .
- DNA Binding: 2,6-Disubstituted anthraquinones bind reversibly to DNA via major/minor groove interactions, distinct from anthracyclines like doxorubicin .
Enzyme Inhibition :
- α-Glucosidase Inhibition : Hydroxylated derivatives (e.g., 7-acetyl-1,3,6-trihydroxyanthracene-9,10-dione) exhibit moderate inhibition (IC₅₀: 68.7–210.1 µM), relevant for diabetes management .
- Neuraminidase Inhibition : Emodin derivatives with methoxy groups show >50% inhibition of influenza virus neuraminidase .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1,3-Diaminoanthracene-9,10-dione (DAAD) is a compound belonging to the anthraquinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent. Understanding its biological activity is crucial for exploring its utility in pharmacology and medicinal chemistry.
Chemical Structure and Properties
1,3-Diaminoanthracene-9,10-dione is characterized by the presence of two amino groups and a dione structure, which contributes to its reactivity and biological interactions. Its chemical formula is C14H12N2O2, and it can be represented as follows:
The anthraquinone moiety is known for its ability to intercalate DNA, which is a key mechanism in its biological activity.
Anticancer Activity
DAAD has shown promising anticancer properties through several mechanisms:
- DNA Intercalation : DAAD can intercalate between DNA bases, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
- Inhibition of Kinases : It has been reported to inhibit various kinases involved in cancer progression. For instance, it targets protein kinase CK2, which plays a role in cell proliferation and survival.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that DAAD significantly inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were found to be approximately 10 µM for HeLa cells and 15 µM for MCF-7 cells, indicating potent cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
Anti-inflammatory Activity
DAAD exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
- NF-κB Pathway Inhibition : DAAD inhibits the NF-κB signaling pathway, which is crucial for the expression of many inflammatory genes.
- Reduction of Oxidative Stress : The compound also reduces oxidative stress markers, contributing to its anti-inflammatory effects.
Antioxidant Activity
Research indicates that DAAD possesses antioxidant properties that help mitigate oxidative damage in cells. This activity is beneficial in preventing diseases associated with oxidative stress.
Summary of Research Findings
- Cytotoxicity : DAAD shows significant cytotoxic effects on various cancer cell lines.
- Anti-inflammatory Effects : It effectively reduces inflammation markers.
- Antioxidant Properties : DAAD protects against oxidative stress.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1,3-Diaminoanthracene-9,10-dione, and how are intermediates purified?
- Methodological Answer : A typical route involves sequential nitration and reduction of anthracene-9,10-dione. For example, nitration introduces nitro groups at the 1- and 3-positions, followed by catalytic hydrogenation or chemical reduction (e.g., using Sn/HCl) to convert nitro groups to amines. Purification often employs column chromatography with non-polar solvents (e.g., toluene or hexane/ethyl acetate mixtures) to isolate the diaminoderivative .
Q. What spectroscopic techniques are critical for characterizing 1,3-Diaminoanthracene-9,10-dione?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons appear as distinct multiplets (δ ~6.8–8.5 ppm), while amino groups (NH2) show broad peaks. Carbon signals for carbonyl groups (C=O) resonate at δ ~180–185 ppm .
- IR Spectroscopy : Strong C=O stretches (~1670 cm⁻¹) and N–H bends (~1600 cm⁻¹) confirm the anthraquinone backbone and amino substituents .
- UV-Vis : Absorption maxima in the 400–500 nm range due to π→π* transitions in the conjugated anthraquinone system .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer :
- Purity : Recrystallization from dimethyl sulfoxide (DMSO) or glacial acetic acid removes impurities. Monitor purity via HPLC with a C18 column and UV detection at 254 nm.
- Stability : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation of amino groups and photodegradation .
Advanced Research Questions
Q. How do 1,3-Diaminoanthracene-9,10-dione derivatives interact with DNA, and what methodologies quantify binding affinity?
- Methodological Answer :
- Thermal Denaturation (Tm) : DNA melting curves show increased Tm when the compound intercalates between base pairs. For example, a ΔTm of +5–10°C indicates moderate intercalation .
- Fluorescence Quenching : Competitive binding assays using ethidium bromide reveal displacement efficiency (e.g., ~30–50% quenching at 10 µM compound concentration) .
- Molecular Modeling : Density Functional Theory (DFT) simulations predict binding energies and groove vs. intercalation preferences based on side-chain substituents .
Q. What strategies optimize halogenation reactions to synthesize 1,3-Diamino-6,8-dibromoanthracene-9,10-dione?
- Methodological Answer :
- Halogenation : Use CuBr2 (2.2 equiv) and tert-butyl nitrite in acetonitrile at 65°C for 5 hours. Monitor reaction progress via TLC (Rf ~0.4 in hexane/ethyl acetate 3:1).
- Workup : Extract with CH2Cl2, dry over Na2SO4, and purify via flash chromatography. Yield improvements (~84%) are achieved by slow addition of reagents to minimize side reactions .
Q. How do structural modifications (e.g., alkylation of amino groups) influence fluorescence properties?
- Methodological Answer :
- Hexylation Example : React 1,3-Diaminoanthracene-9,10-dione with hexylamine in DMF at 80°C for 24 hours. Fluorescence intensity increases by ~2-fold due to reduced aggregation-caused quenching (ACQ). Quantum yield (Φ) rises from 0.15 to 0.35 in ethanol .
- Contradiction Resolution : Conflicting reports on fluorescence may arise from solvent polarity or pH effects. Standardize measurements in buffered solutions (e.g., PBS, pH 7.4) .
Q. What in vitro assays evaluate the anticancer potential of 1,3-Diaminoanthracene-9,10-dione derivatives?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on HeLa or MCF-7 cells. IC50 values typically range from 5–20 µM, with potency linked to side-chain length (e.g., n=2 methylene groups optimal) .
- ROS Generation : Detect reactive oxygen species (ROS) via DCFH-DA fluorescence. Derivatives with electron-withdrawing groups (e.g., –Cl) show 2–3× higher ROS induction .
Q. How are contradictory data in biological activity resolved (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer :
- Dose-Dependent Studies : At low concentrations (1–10 µM), antioxidant activity dominates (e.g., DPPH radical scavenging ~70%), while higher doses (>50 µM) induce pro-oxidant effects via Fenton-like reactions .
- Cell-Type Specificity : Compare normal vs. cancer cell lines (e.g., LO2 hepatocytes vs. HepG2) to assess selective toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
